2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride
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Overview
Description
The compound "2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and are often used in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through different methods. One approach is the one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, which involves a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol . This method could potentially be adapted for the synthesis of "2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with the possibility of forming cocrystals with various carboxylic acids. These cocrystals can exhibit different hydrogen bonding patterns depending on the proton-accepting sites on the pyrimidine ring . Understanding these interactions is crucial for the design of new compounds with desired properties.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids involves the condensation of mucochloric acid with S-methylisothiouronium sulphate to give substituted pyrimidine carboxylic acids . These reactions are important for the functionalization of the pyrimidine core and could be relevant for the synthesis of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For example, some synthesized pyrimidine derivatives have shown anti-bacterial activity against gram-positive and gram-negative bacteria . Additionally, the presence of various substituents on the pyrimidine ring can lead to different pharmacological properties, as seen in the central pharmacological properties of derivatives of 2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid .
Scientific Research Applications
Tautomeric Equilibria and Molecular Interactions
Tautomeric equilibria of nucleic acid bases, including pyrimidine derivatives, are significantly influenced by molecular interactions and environmental changes. These interactions can alter the relative stability of tautomeric forms, which has profound implications for biological functions and mutagenesis. Infrared studies, especially in matrix isolation, provide valuable insights into these equilibria and the structural forms of isolated bases in different environments (Person et al., 1989).
Biological Activities of Pyrimidine Derivatives
Pyrimidine derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory effects. These activities are attributed to their interaction with various biological targets such as prostaglandin E2, tumor necrosis factor-α, and nuclear factor κB. Recent developments in the synthesis and structure-activity relationships (SARs) of pyrimidine derivatives highlight their potential as anti-inflammatory agents (Rashid et al., 2021).
Antioxidant and Microbiological Activity of Carboxylic Acids
Research on natural carboxylic acids, including specific pyrimidine derivatives, shows that these compounds possess significant antioxidant and antimicrobial activities. The structure of these acids, particularly the number of hydroxyl groups and conjugated bonds, plays a crucial role in determining their biological efficacy (Godlewska-Żyłkiewicz et al., 2020).
Synthesis and Applications in Drug Discovery
Levulinic acid, derived from biomass, is highlighted for its potential in drug synthesis due to its functional groups, which offer flexibility and diversity in chemical reactions. Its applications in cancer treatment and medical materials showcase the versatility of carboxylic acid derivatives in medicinal chemistry (Zhang et al., 2021).
Safety And Hazards
- Refer to safety data sheets (SDS) for handling precautions, storage, and disposal guidelines.
- Avoid contact with skin, eyes, and ingestion.
- Always follow proper laboratory safety protocols.
Future Directions
- Investigate potential applications in drug development, materials science, or catalysis.
- Explore its interactions with biological systems.
- Conduct further studies to understand its properties and potential uses.
properties
IUPAC Name |
2-(1-aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.ClH/c1-3(8)5-9-2-4(7(12)13)6(11)10-5;/h2-3H,8H2,1H3,(H,12,13)(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLHCMYMFGVTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C(=O)N1)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride |
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